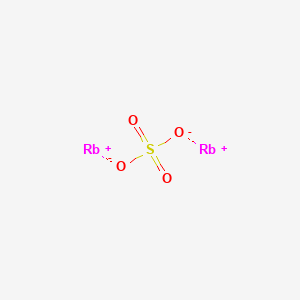
rubidium(1+);sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium(1+);sulfate, also known as rubidium sulfate, is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. Rubidium sulfate is a white crystalline solid that is soluble in water. It has a molecular weight of 266.999 g/mol and is commonly used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubidium sulfate can be synthesized through the reaction of rubidium chloride with a sulfate source such as magnesium sulfate. The reaction can be represented as follows:
[ 2 \text{RbCl} + \text{MgSO}_4 \rightarrow \text{Rb}_2\text{SO}_4 + \text{MgCl}_2 ]
This reaction typically occurs in an aqueous solution and requires controlled conditions to ensure the complete conversion of reactants to products .
Industrial Production Methods
In industrial settings, rubidium sulfate is often produced as a byproduct during the extraction and purification of rubidium from mineral ores. The process involves several steps, including acid leaching, precipitation, and crystallization. The final product is obtained through evaporation and crystallization of the rubidium sulfate solution .
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium sulfate undergoes various chemical reactions, including:
-
Substitution Reactions: : Rubidium sulfate can react with other sulfates to form mixed sulfate compounds. For example: [ \text{Y}_2(\text{SO}_4)_3 + \text{Rb}_2\text{SO}_4 \rightarrow \text{Rb}_3[\text{Y}(\text{SO}_4)_3] ]
-
Acid-Base Reactions: : Rubidium sulfate reacts with sulfuric acid to form rubidium hydrogen sulfate: [ \text{Rb}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{RbHSO}_4 ]
Common Reagents and Conditions
Common reagents used in reactions with rubidium sulfate include sulfuric acid and other sulfate salts. These reactions typically occur in aqueous solutions and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving rubidium sulfate include rubidium hydrogen sulfate and mixed sulfate compounds, depending on the specific reactants and conditions used .
Wissenschaftliche Forschungsanwendungen
Rubidium sulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology: Rubidium ions are used as tracers in biological studies to investigate ion transport and cellular processes.
Medicine: Rubidium isotopes are used in medical imaging and diagnostic procedures.
Industry: Rubidium sulfate is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components .
Wirkmechanismus
The mechanism of action of rubidium sulfate involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems due to their similar ionic radii and charge. This substitution can affect cellular processes such as ion transport and membrane potential regulation .
Vergleich Mit ähnlichen Verbindungen
Rubidium sulfate can be compared with other similar compounds, such as:
Potassium sulfate (K₂SO₄): Similar to rubidium sulfate, potassium sulfate is a sulfate salt of an alkali metal. potassium sulfate is more commonly used in fertilizers and has different solubility properties.
Cesium sulfate (Cs₂SO₄): Cesium sulfate is another sulfate salt of an alkali metal. It has a higher molecular weight and different physical properties compared to rubidium sulfate.
Sodium sulfate (Na₂SO₄): Sodium sulfate is widely used in detergents and paper manufacturing. .
Rubidium sulfate is unique due to its specific applications in scientific research and its role in the production of specialized materials. Its properties and reactivity make it a valuable compound in various fields of study and industry.
Eigenschaften
Molekularformel |
O4Rb2S |
|---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
rubidium(1+);sulfate |
InChI |
InChI=1S/H2O4S.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |
InChI-Schlüssel |
GANPIEKBSASAOC-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)
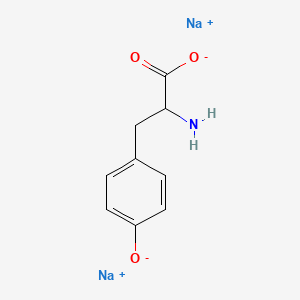

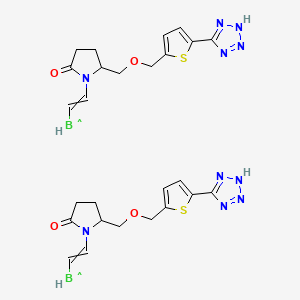
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
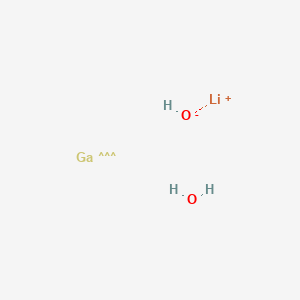
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
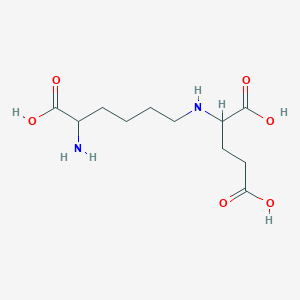
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
